molecular formula C11H14O3 B016214 1-(3,4-Dimethoxyphenyl)propan-1-one CAS No. 1835-04-7

1-(3,4-Dimethoxyphenyl)propan-1-one

Cat. No. B016214
CAS RN: 1835-04-7
M. Wt: 194.23 g/mol
InChI Key: SBMSBQOMJGZBRY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propan-1-one is an aromatic ketone . It is a natural product found in Virola surinamensis and Pteronia camphorata . It is also known as 3,4-Dimethoxypropiophenone .


Synthesis Analysis

This compound can be synthesized by the reaction of dimethyl sulfate with propionylcatechol in an alkaline solution . Another method involves the Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The structure of the molecule has been confirmed by single crystal X-ray diffraction studies . The InChI code for the compound is 1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 .


Chemical Reactions Analysis

The complete reaction comprises seven steps, which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3,4-Dimethoxyphenyl)propan-1-one is 194.23 g/mol . It is an off-white semi-solid compound . The compound should be stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

Organic Synthesis

1-(3,4-Dimethoxyphenyl)propan-1-one: is utilized in organic synthesis as a precursor for various bioactive compounds. Its structure allows for the Michael addition of N-heterocycles to chalcones, which is a key step in the synthesis of compounds with potential biological activity .

Catalysis

The compound serves as a substrate in catalytic protocols aiming for a more sustainable perspective in chemical synthesis. It’s involved in reactions that have good green metrics, indicating an environmentally friendly approach .

Bioactive Compound Development

This chemical is a building block in the development of bioactive compounds. Specifically, it’s used in the preparation of β-azolyl ketones , which are known for their variety of biological effects, including fungicidal, bactericidal, and herbicidal properties .

Pharmaceutical Research

In pharmaceutical research, 1-(3,4-Dimethoxyphenyl)propan-1-one is a candidate for the creation of new medication due to its structural characteristics that facilitate binding with target molecules through hydrogen bonding .

Green Chemistry

The compound is significant in green chemistry for its role in reactions that minimize waste and avoid the use of hazardous substances. Its use in sustainable protocols contributes to the development of eco-friendly synthetic methods .

Heterocyclic Chemistry

It’s also important in heterocyclic chemistry, where nitrogen-containing heteroarene units are prevalent. These structures are essential in natural products and synthetic compounds that exhibit biological activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMSBQOMJGZBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171427
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propan-1-one

CAS RN

1835-04-7
Record name Propioveratrone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1-(3,4-Dimethoxyphenyl)propan-1-one (C11H14O3) was isolated from the stems of Trigonostemon xyphophylloides, a plant belonging to the Trigonostemon genus of the Euphorbiaceae family []. Structurally, the molecule is approximately planar [].

A: While the research primarily focuses on the isolation and structural characterization of 1-(3,4-Dimethoxyphenyl)propan-1-one, the source plant, Trigonostemon xyphophylloides, is traditionally used in folk medicine []. This suggests further research into the biological activity and potential medicinal properties of 1-(3,4-Dimethoxyphenyl)propan-1-one is warranted.

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